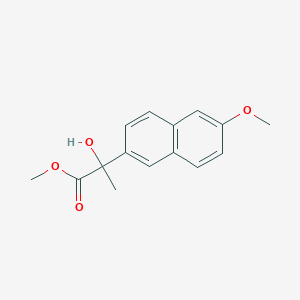
3-Chloroacridine-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acridine derivatives, including compounds related to 3-Chloroacridine-9-carboxylic acid, often begins with the chlorination of precursor compounds such as N-phenyl anthranilic acid, followed by reactions with aromatic amines to obtain 9-substituted acridine derivatives. This process is established based on infrared (IR) and nuclear magnetic resonance (NMR) spectral data (Kumar et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of related compounds demonstrates the importance of intermolecular interactions, such as hydrogen bonding, in the formation of complex structures. For example, cocrystal adducts of carboxylic acids with organic heterocyclic bases reveal structures and interactions through X-ray diffraction and infrared spectroscopic techniques (Byriel et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving acridine derivatives can include bromination and azo-coupling reactions, with computer simulation being utilized to assess potential pharmacokinetic and toxic properties of synthesized compounds (Melyshenkova et al., 2018).
Physical Properties Analysis
The physical properties of acridine and its derivatives are significantly influenced by their molecular structure. Studies have shown that factors such as molecular packing, crystal structure, and hydrogen bonding play crucial roles in determining the physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties of 3-Chloroacridine-9-carboxylic acid derivatives are shaped by their functional groups, which facilitate various chemical reactions and interactions. For instance, the interaction between acridine derivatives and DNA has been studied to understand the potential for drug design, highlighting the complex redox behavior of these compounds and their ability to form stable complexes (Rupar et al., 2020).
科学的研究の応用
Synthesis of Novel Compounds
3-Chloroacridine-9-carboxylic acid serves as a precursor in the synthesis of a wide range of chemical compounds. For instance, chlorination of N-phenyl anthranilic acid followed by treatment with aromatic amines leads to the creation of 9-substituted acridine derivatives, showcasing its role in developing new molecules with potential applications in medicinal chemistry and material science (Kumar et al., 2012).
Fluorescent Sensors for Metal Ions
It has been established as an efficient fluorescent sensor for detecting trace levels of metal ions such as chromium (Cr III). The ligand's interaction with Cr(III) showcases its utility in environmental monitoring and biochemical assays, providing a sensitive method for trace level detection and estimation of chromium in various mediums (Karak et al., 2011).
Material Science and Polymer Research
In material science, derivatives of 3-chloroacridine-9-carboxylic acid have been explored for enhancing the physical properties of polymers. For instance, its derivatives have been utilized as additives in the polymerization process of soft contact lenses to improve optical and physical characteristics, indicating its potential in developing advanced materials with specific desired properties (Kim & Sung, 2015).
Catalysis and Chemical Transformations
Further, it has also been involved in the synthesis of complexes and catalytic activities, such as in the formation of charge-transfer complexes with iodine, which have implications for understanding molecular interactions and designing catalytic processes (Rimmer et al., 2000).
将来の方向性
The future of acridine derivatives, including 3-Chloroacridine-9-carboxylic acid, looks promising. More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives to broaden the applicability of acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key focus area .
特性
IUPAC Name |
3-chloroacridine-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)14(17)18/h1-7H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYAGVLXOWEJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroacridine-9-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

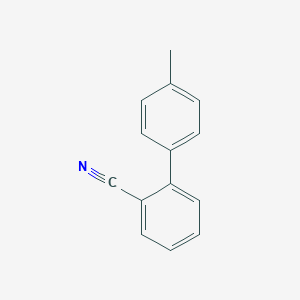
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)
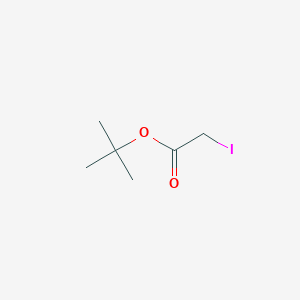
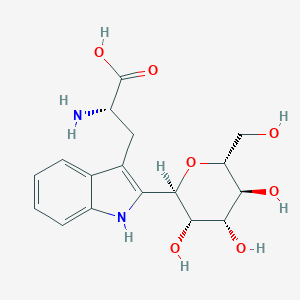
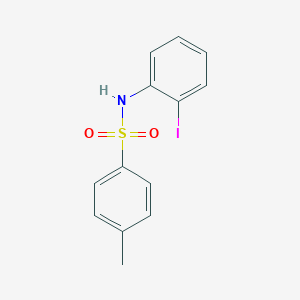
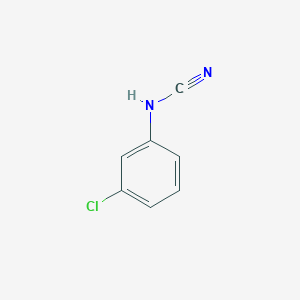
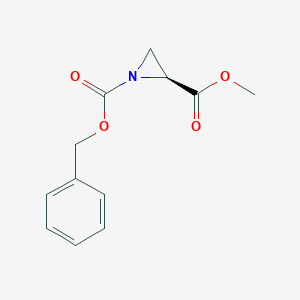
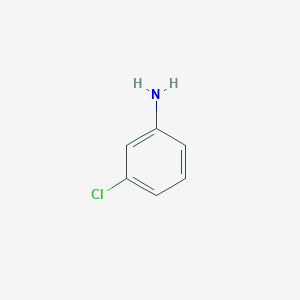
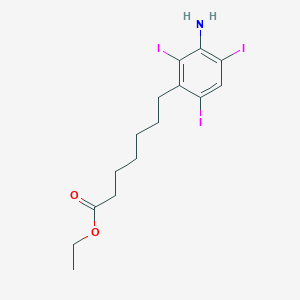
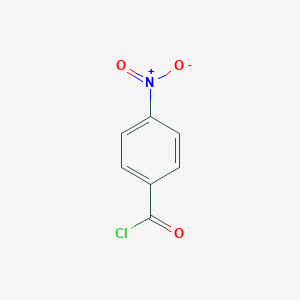
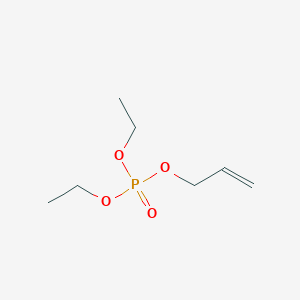
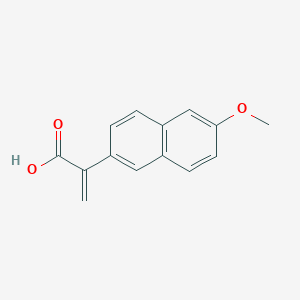
![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)
